
Sphagnum acid
Übersicht
Beschreibung
Sphagnum acid is a natural UV-absorbing chromophore extracted from sphagnum mosses . It is structurally related to the cinnamate family of molecules, known for their strong UV absorption, efficient non-radiative decay, and antioxidant properties . Sphagnum mosses are globally important plants due to their ability to form peat and to bind atmospheric carbon dioxide .
Synthesis Analysis
Sphagnum mosses are considered peatland engineers because of their ability to create conditions inducing carbon accumulation . They respond to elevated temperature, nitrogen, CO2, and low moisture in laboratory and in situ microhabitats . The synthesis of sphagnum acid is likely influenced by these environmental variables.
Molecular Structure Analysis
Sphagnum acid has a molecular formula of C11H10O5 . It is monoclinic with space group C2/c, a = 17.249(4), b = 7.213(4), c = 16.714(7) Å, β = 104.34(4)°, Z = 8 and D = 1.45 g/cm3 . The structure was refined using 772 non-equivalent observed reflections .
Chemical Reactions Analysis
Sphagnum mosses have a complex chemistry and their reactions to environmental changes contribute to changes in plant dynamics and ecosystem function . The mosses produce phenolics that can modulate microbial assemblages and associated microbial-driven processes, such as nutrient cycling .
Physical And Chemical Properties Analysis
Sphagnum mosses contain higher amounts of mannuronic acid, galacturonic acid, and especially glucuronic acid than more advanced mosses . These compounds may be related to the sponge-like properties of Sphagnum primary cell wall, enabling the primary cell wall to permit efficient distribution of water within their aerial tissues .
Wissenschaftliche Forschungsanwendungen
Ethnopharmacological Relevance
Sphagnum mosses, including Sphagnum acid, have been historically used for medicinal purposes. The application of Sphagnum peat in surgery began in 1882, with peat moss dressings developed in the 1880s. These practices were particularly noted during World War I. Sphagnum acid was initially isolated from Sphagnum mosses in 1899 and was found to be a mixture of phenols dominated by sphagnum acid. This substance had two meanings: (1) a chemical substance isolated from Sphagnum mosses, and (2) a product of dry distillation of peat used in skin diseases due to its antiseptic properties. Today, however, neither form of sphagnol, which includes sphagnum acid, is in use medicinally (Drobnik & Stebel, 2017).
Organizational Composition and Ecology
Sphagnum moss, including compounds like sphagnum acid, plays a critical role in creating acidic, nutrient-poor, cold, and anoxic environments in peat bogs. These characteristics help Sphagnum to outcompete other plants for light and contribute to the evolution of the genus (Breemen, 1995).
Chemical Properties and Synthesis
Sphagnum acid, a cinnamic acid derivative, has been synthesized for study purposes. This compound, which occurs naturally in the cell walls of Sphagna, can be produced synthetically through the condensation of phenol and acetonedicarboxylic acid (Wächter & Rudolph, 1984).
Interaction with Water and Air
Sphagnum, including sphagnum acid, influences the chemistry of peat-accumulating wetlands. It releases polyuronic acids, which create acidic conditions in bogs and slow down the decay process, making Sphagnum over-represented in peat. This interaction with water and air is crucial to the ecology of these wetlands (Clymo, 1987).
Environmental and Microbial Interactions
Sphagnum mosses, including sphagnum acid, create a specific microhabitat within peatlands. These environments are characterized by high acidity, low temperature, and nutrient scarcity, shaping the bacterial communities associated with Sphagnum. Studies have shown the presence of diverse bacterial populations, including nitrogen-fixing bacteria, which may be essential for the ecology and health of these mosses (Opelt et al., 2007).
Pollution Remediation
Sphagnum moss peat, containing compounds like sphagnum acid, has been utilized in pollution remediation. It has been shown to be effective in removing hexavalent chromium from aqueous solutions, suggesting its potential as a low-cost, eco-friendly solution for water treatment (Sharma & Forster, 1993).
Zukünftige Richtungen
There is a growing interest in the Sphagnum microbiome and its potential applications . The majority of the microbiome remains uncultivated and its metabolic capabilities uncharacterized . Future research directions include understanding the mechanisms of plant–microbiome interactions and the metabolic potential of constituent microbial populations .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYJJSQRYBVGK-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)O)/CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255609 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphagnum acid | |
CAS RN |
57100-28-4 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57100-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphagnum acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



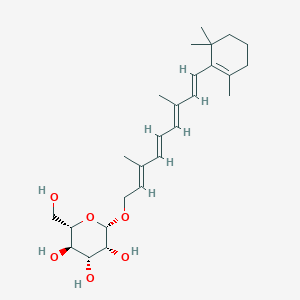
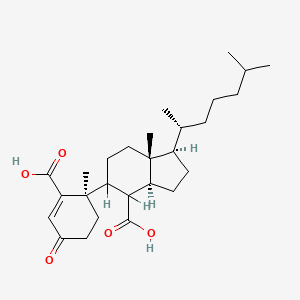
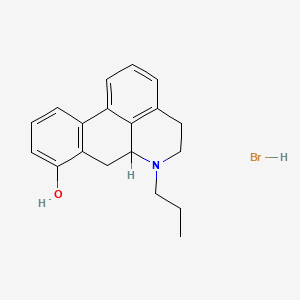
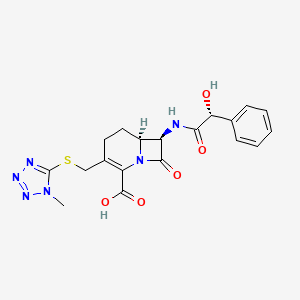
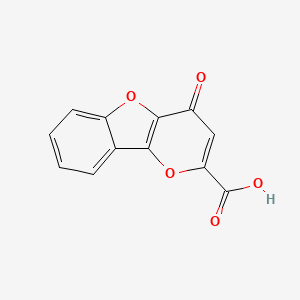
![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)
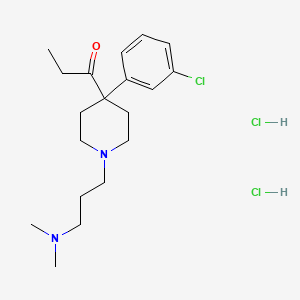
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
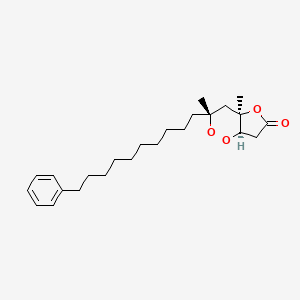


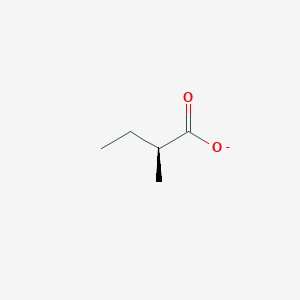
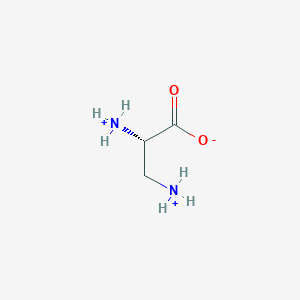
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)